Benzydamine hydrochloride

Overview

Description

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties. It is commonly used for pain relief and anti-inflammatory treatment of conditions affecting the mouth, throat, and musculoskeletal system . The compound is known for its unique pharmacological properties, which distinguish it from traditional NSAIDs .

Mechanism of Action

Target of Action

Benzydamine hydrochloride is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It primarily targets inflamed tissues, acting as a prostaglandin synthetase inhibitor .

Mode of Action

This compound interacts with its targets by decreasing the synthesis of pro-inflammatory cytokines, particularly TNF-α and IL-1β . It also inhibits leukocyte-endothelial interactions, reducing neutrophil degranulation capacity . Unlike traditional NSAIDs, which are acids or metabolised to acids, benzydamine is a weak base .

Biochemical Pathways

The anti-inflammatory activity of benzydamine is related to its ability to inhibit the release of pro-inflammatory cytokines (TNFα, IL-1β, and MCP-1), without affecting other anti-inflammatory cytokines (IL-10, IL-1ra) . This selective inhibition of pro-inflammatory cytokines helps to reduce inflammation and pain in the affected areas.

Pharmacokinetics

When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . Oral doses of benzydamine are well absorbed, and plasma drug concentrations reach a peak fairly rapidly (e.g., 0.8 micrograms/ml after a 100-mg dose) and then decline with a half-life of about 13 hours . It is excreted through the kidneys .

Result of Action

The molecular and cellular effects of benzydamine’s action include pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . It reduces histamine-induced vasodilation and vascular permeability

Action Environment

The oral environment and microbiota are fundamental in mucositis development, being involved in susceptibility to infections and in ulceration consequences The effectiveness of benzydamine can be influenced by the specific conditions of the oral environment, such as the presence of inflammation or infection

Biochemical Analysis

Biochemical Properties

Benzydamine hydrochloride has several properties that contribute to its anti-inflammatory activity. These include inhibition of the synthesis of the inflammatory cytokine, tumour necrosis factor-α . It also inhibits the oxidative burst of neutrophils . A major contrast with other NSAIDs is that this compound is a weak inhibitor of the synthesis of prostaglandins .

Cellular Effects

This compound has been shown to reduce the basal production of both prostaglandin E2 (PGE2) and 6-keto-PGF1 alpha, the stable breakdown product of prostaglandin I2 (PGI2), in unstimulated human gingival fibroblasts . This indicates that it can influence cell function and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not strictly explained by the ability to interfere with the synthesis of prostaglandins . Its antinociceptive action is due to CB1R stimulation . It also demonstrates membrane stabilization, including inhibition of granule release from neutrophils .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully studied. It is known that it is used in high doses as a psychotropic substance for oral administration, having similar properties to lysergic acid diethylamide (LSD) .

Metabolic Pathways

The metabolic pathways that this compound is involved in have not been fully elucidated. It is known that it does not interfere with prostaglandin synthesis, like other NSAIDs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully studied. It is known that it is used topically for the treatment of the mouth and as a gel for application to inflamed joints .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzydamine hydrochloride can be synthesized through a multi-step process involving the reaction of 1-benzyl-1H-indazole with 3-chloropropylamine under basic conditions to form the intermediate compound, which is then reacted with dimethylamine to yield benzydamine . The final product is obtained as the hydrochloride salt by reacting benzydamine with hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is produced using a modified solvent casting method. This involves the use of film-forming maltodextrins and plasticizers such as xylitol and sorbitol to create orodispersible films containing this compound . The process is optimized to ensure rapid drug delivery and improved mechanical properties of the films .

Chemical Reactions Analysis

Types of Reactions

Benzydamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Benzydamine can be oxidized to form benzydamine N-oxide.

Reduction: Reduction reactions can convert benzydamine N-oxide back to benzydamine.

Substitution: Benzydamine can undergo nucleophilic substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Benzydamine N-oxide.

Reduction: Benzydamine.

Substitution: Various substituted benzydamine derivatives.

Scientific Research Applications

Benzydamine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of NSAID mechanisms and drug delivery systems.

Biology: Investigated for its effects on cellular processes and inflammation.

Medicine: Employed in the treatment of oral mucositis, sore throat, and other inflammatory conditions.

Industry: Utilized in the formulation of topical creams, mouthwashes, and orodispersible films.

Comparison with Similar Compounds

Benzydamine hydrochloride is unique among NSAIDs due to its basic character, which allows it to accumulate in inflamed tissues where the pH is more acidic . Similar compounds include:

Ibuprofen: An acidic NSAID with systemic anti-inflammatory effects.

Ketoprofen: Another acidic NSAID used for pain relief and inflammation.

Diclofenac: A widely used NSAID with both systemic and topical applications.

This compound stands out for its local action and minimal systemic side effects, making it a preferred choice for topical applications .

Biological Activity

Benzydamine hydrochloride (BH) is a non-steroidal anti-inflammatory drug (NSAID) with unique pharmacological properties, primarily utilized for its analgesic and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical applications, and notable case studies.

Benzydamine exerts its biological effects through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : BH has been shown to reduce the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) while not significantly affecting anti-inflammatory cytokines like interleukin-10 (IL-10) or interleukin-6 (IL-6) . This selective inhibition contributes to its anti-inflammatory properties.

- Impact on COX Activity : The reduction in pro-inflammatory cytokines leads to decreased cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme involved in the inflammatory response, and its inhibition is crucial for mitigating inflammation and pain .

- Inhibition of Leukocyte Migration : BH inhibits the migration of monocytes and other leukocytes, further reducing inflammation at sites of injury or infection .

- Antimicrobial Activity : Recent studies indicate that benzydamine exhibits antimicrobial properties against various pathogens, including Candida albicans and both gram-negative and gram-positive bacteria. Its effectiveness is attributed to membrane-damaging actions that disrupt microbial integrity .

Clinical Applications

This compound is commonly used in various clinical settings:

Case Studies

- Psychotic Disorder Due to Abuse : A case study reported a 20-year-old male who developed visual hallucinations and other psychiatric symptoms after abusing high doses of this compound. This highlights the potential for misuse when taken in excess, leading to significant central nervous system effects .

- Efficacy in Sore Throat Treatment : In a double-blind study involving 44 patients with sore throat, those treated with benzydamine showed significantly greater relief from pain and dysphagia compared to placebo, underscoring its therapeutic benefits .

Research Findings

Recent research has further elucidated the biological activity of benzydamine:

- Cytokine Modulation : Studies have consistently shown that BH reduces levels of TNF-α and IL-1β without affecting other inflammatory mediators, which positions it uniquely among NSAIDs .

- Antimicrobial Efficacy : Laboratory studies confirm that BH can inhibit the growth of various bacteria and fungi at concentrations typically used for anti-inflammatory purposes, suggesting its dual role as an anti-inflammatory and antimicrobial agent .

Properties

IUPAC Name |

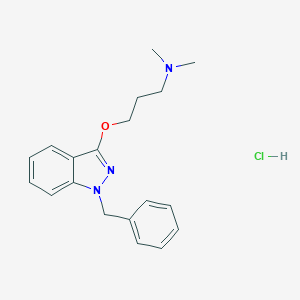

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

642-72-8 (Parent) | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045293 | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665028 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132-69-4 | |

| Record name | Benzidamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzydamine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzydamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzydamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[[1-benzyl-1H-indazol-3-yl]oxy]-N,N-dimethylpropylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYDAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GI407R4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzydamine hydrochloride?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. [] [https://www.semanticscholar.org/paper/6093628b5b078746ad0c74a688bff73695723ddf]

Q2: Does this compound solely target prostaglandin synthesis?

A2: While prostaglandin synthesis inhibition is a key mechanism, this compound also exhibits other actions. It stabilizes cell membranes, reducing the release of inflammatory mediators. Additionally, it demonstrates antioxidant properties by scavenging reactive oxygen species. [] [https://www.semanticscholar.org/paper/551f7ced494b7cdb7018b568606c78121c450914]

Q3: How does this compound compare to aspirin-like NSAIDs in its mechanism?

A3: Although both this compound and aspirin-like NSAIDs are NSAIDs, their mechanisms differ. Unlike aspirin-like NSAIDs, this compound’s anti-inflammatory action is not solely dependent on cyclooxygenase (COX) enzyme inhibition. This distinction potentially contributes to its different side effect profile. [] [https://www.semanticscholar.org/paper/553697433b243619281fcb9f86f1e92a887760db]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H23N3O.HCl, and its molecular weight is 345.87 g/mol.

Q5: Are there any available spectroscopic data for this compound?

A5: Several studies employ spectroscopic techniques for analyzing this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is commonly used to determine this compound and its impurities in pharmaceutical formulations. [] [https://www.semanticscholar.org/paper/5cf010842640c25138bdd31d3d2c38b70469cc52] Gas chromatography (GC) methods with flame ionization detection are also employed for similar purposes. [] [https://www.semanticscholar.org/paper/69d15a3f9adc970ac4c8a33b9c5843c5d4232040]

Q6: How does this compound perform in various formulations?

A6: this compound is incorporated into various formulations, including mouthwashes, sprays, gels, and creams. These formulations are designed for topical application in the oral cavity, throat, and other mucosal surfaces. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/fb145def168e8bb4dc2be929db6f8632148eb539]

Q7: Are there any concerns regarding the staining potential of this compound formulations?

A7: One study investigated the staining potential of different mouthwashes, including this compound, on provisional acrylic resin. Interestingly, this compound exhibited less color change compared to chlorhexidine gluconate and tea tree oil rinses, suggesting a lower staining potential. [] [https://www.semanticscholar.org/paper/6ae2cd08fd7506f795c836fc6ea1bacf7e9a93b2]

Q8: Does this compound possess any catalytic properties?

A8: The scientific literature primarily focuses on this compound's pharmacological properties, with limited information available regarding its potential catalytic activity. Further research is needed to explore this aspect.

Q9: What is the typical route of administration for this compound?

A9: this compound is primarily administered topically for local effects. This includes formulations like mouthwashes, gargles, sprays, and gels applied directly to the affected area in the oral cavity or throat. [] [https://www.semanticscholar.org/paper/26925886780d585fd7ceb5223229023177603862], [] [https://www.semanticscholar.org/paper/0ab17670b7fef1ade40c9aa7a650d2e4f9a47b54]

Q10: Has this compound been investigated for its antibacterial activity?

A10: Yes, studies demonstrate this compound's antimicrobial action against various bacteria, including those commonly involved in ENT infections. Research highlights its efficacy against both planktonic cells and biofilms, showcasing its potential in managing oral infections. [] [https://www.semanticscholar.org/paper/c9a6a5820f1ebc2fdaed58cdf66cb798a36d41df]

Q11: Are there studies comparing this compound's efficacy with other agents like chlorhexidine?

A11: Several studies have compared this compound's effectiveness to other commonly used agents like chlorhexidine. In a study evaluating their effects on plaque-induced gingivitis, both agents significantly reduced plaque index, gingival index, and bleeding on probing scores. While both demonstrated effectiveness, this compound offered potential advantages such as cost-effectiveness, wide availability, and good tolerability. [] [https://www.semanticscholar.org/paper/343a04129fa6417a2103429dee5d7411f95d387f]

Q12: What is the evidence for this compound's efficacy in managing radiation-induced oral mucositis?

A12: Research suggests that this compound is beneficial in managing radiation-induced oral mucositis, a common side effect of radiotherapy in head and neck cancer patients. Studies have explored its use in various formulations, including mouthwashes and sprays, to alleviate pain, reduce inflammation, and improve quality of life in these patients. [] [https://www.semanticscholar.org/paper/c99d9533ae7db1814d36f4962aba06ab3ff77e4a], [] [https://www.semanticscholar.org/paper/1ffe2166386e2f18b334e28bee7eee817c2e42ad]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.